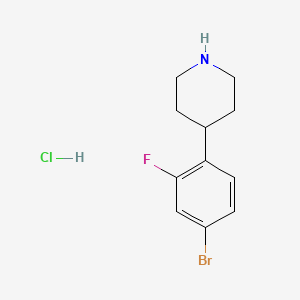
4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromo-2-fluorophenyl)piperidine;hydrochloride (also known as 4-Br-2-FPP) is a chemical compound that belongs to the piperidine class of compounds. It has been widely studied for its potential use in various scientific research applications, including as a tool for investigating the mechanisms of action of various drugs and as a potential therapeutic agent.
Scientific Research Applications
Anticancer Applications
The compound exhibits potential as an anticancer agent. Its structural similarity to other pharmacologically active diazines suggests it could be used in the synthesis of drugs targeting various cancers. Pyrimidine derivatives, for instance, are known to be effective against myeloid leukemia and breast cancer .
Antimicrobial and Antifungal Activities
Due to the diazine scaffold’s widespread presence in nature and its biological activity, derivatives of this compound may serve as antimicrobial and antifungal agents. This could lead to the development of new treatments for infectious diseases .
Cardiovascular Therapeutics
The compound’s diazine core is a common feature in cardiovascular agents. It could be utilized in the synthesis of antihypertensive drugs, contributing to the management of high blood pressure and related cardiovascular conditions .
Anti-Inflammatory and Analgesic Properties
Research indicates that diazine derivatives can have significant anti-inflammatory and analgesic effects. This compound could be part of new medications designed to alleviate pain and reduce inflammation .
Antidiabetic Potential
The structural features of diazines, including those similar to EN300-6735789, have been associated with antidiabetic properties. They could be used in the synthesis of drugs to treat diabetes by modulating blood sugar levels .
Neuroprotective Effects
Compounds with a diazine structure have shown promise in neuroprotection, particularly in the context of retinal ganglion cell protection. This suggests potential applications in treating diseases that affect the nervous system .
Antiviral Applications
Given the broad biological activities of diazine derivatives, there is potential for antiviral applications, including anti-HIV drugs. The compound could be a precursor in the synthesis of medications targeting various viral infections .
Cholesterol Management
The diazine core is also found in drugs that act as HMG-CoA reductase inhibitors, which are used to manage cholesterol levels. This compound could contribute to the development of new cholesterol-lowering medications .
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQWFBFXHYOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

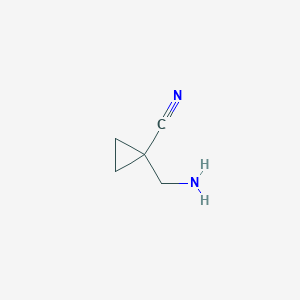
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)
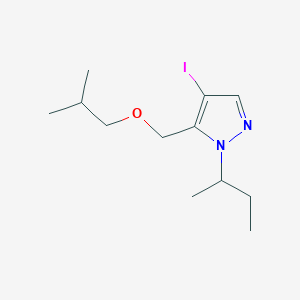
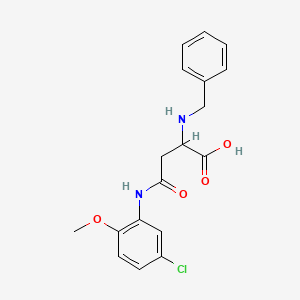
![(E)-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2907969.png)
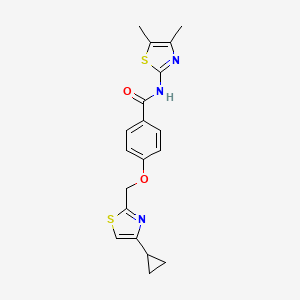
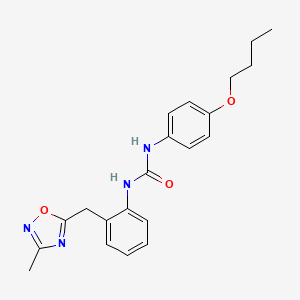
![1,3-Dibromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2907974.png)
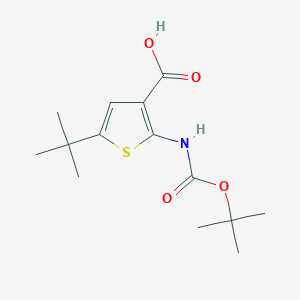
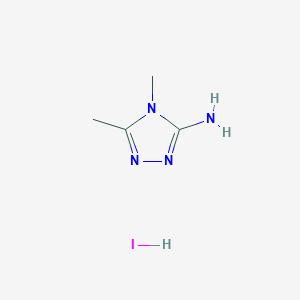

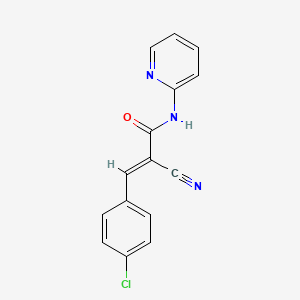

![Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2907983.png)